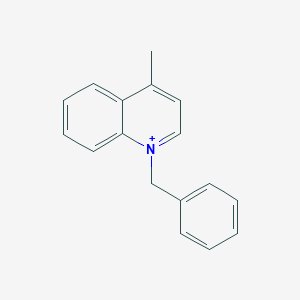
1-Benzyl-4-methylquinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-methylquinolin-1-ium is a quaternary ammonium compound with the molecular formula C17H16N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by a quinolinium core substituted with a benzyl group at the 1-position and a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-methylquinoline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Benzyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds depending on the reagents used.
科学的研究の応用
1-Benzyl-4-methylquinolin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound can act as a probe in studying biological systems, particularly in investigating enzyme activities and cellular processes.
Industry: It is utilized in the production of specialty chemicals, including surfactants and catalysts.
作用機序
The mechanism by which 1-Benzyl-4-methylquinolin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
1-Benzyl-4-methylquinolin-1-ium can be compared with other quaternary ammonium compounds such as:
1-Benzylquinolinium: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylquinolinium: Lacks the benzyl group, leading to different chemical properties and uses.
1-Benzyl-4-phenylquinolinium: Contains a phenyl group instead of a methyl group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H16N+ |
|---|---|
分子量 |
234.31 g/mol |
IUPAC名 |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
InChIキー |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















